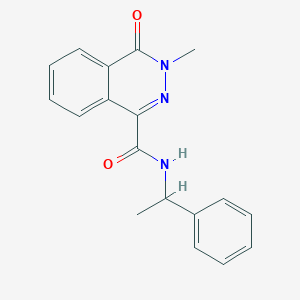
3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide
Overview
Description
3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide, also known as MOPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPC is a phthalazine derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been found to inhibit the Akt/mTOR pathway, which plays a crucial role in cell growth and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism. Additionally, this compound has been found to modulate the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroprotection and neuroplasticity.
Advantages and Limitations for Lab Experiments
3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its translational potential.
Future Directions
For the research on 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide include elucidating its mechanism of action, evaluating its efficacy and safety in animal models, exploring its therapeutic potential for various diseases, developing novel derivatives with improved solubility and bioavailability, and using it as a tool compound for the study of various signaling pathways.
Scientific Research Applications
3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to protect neurons from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
3-methyl-4-oxo-N-(1-phenylethyl)phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12(13-8-4-3-5-9-13)19-17(22)16-14-10-6-7-11-15(14)18(23)21(2)20-16/h3-12H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZASTLRWDIWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4119966.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B4119967.png)
![2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4119986.png)
![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4119992.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4119997.png)
![N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120005.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4120012.png)

![1-(2,4-dimethylbenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4120039.png)
![7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120051.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4120056.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-benzyl-3-chlorobenzenesulfonamide](/img/structure/B4120065.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4120071.png)
![methyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120077.png)